molecular formula C11H10N2O2 B13026326 7-Methoxy-2,4-dihydrochromeno[4,3-c]pyrazole

7-Methoxy-2,4-dihydrochromeno[4,3-c]pyrazole

Cat. No.: B13026326
M. Wt: 202.21 g/mol
InChI Key: BQUOESNHJQNRRN-UHFFFAOYSA-N
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Description

7-Methoxy-2,4-dihydrochromeno[4,3-c]pyrazole is a heterocyclic compound that belongs to the class of chromeno-pyrazole derivatives. These compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2,4-dihydrochromeno[4,3-c]pyrazole typically involves a multi-step process. One common method is the AgOAc-catalyzed reaction of 3-nitro-2H-chromenes with ethyl diazoacetate. This reaction proceeds through a 1,3-dipolar cycloaddition followed by the elimination of HNO2, resulting in the formation of the desired pyrazole derivative . The reaction conditions usually involve refluxing in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2,4-dihydrochromeno[4,3-c]pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using appropriate reagents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromeno-pyrazole oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

7-Methoxy-2,4-dihydrochromeno[4,3-c]pyrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-2,4-dihydrochromeno[4,3-c]pyrazole involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways involved in inflammation, microbial growth, and cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific methoxy substitution, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

7-methoxy-1,4-dihydrochromeno[4,3-c]pyrazole

InChI

InChI=1S/C11H10N2O2/c1-14-8-2-3-9-10(4-8)15-6-7-5-12-13-11(7)9/h2-5H,6H2,1H3,(H,12,13)

InChI Key

BQUOESNHJQNRRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CO2)C=NN3

Origin of Product

United States

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